![molecular formula C28H22O2 B13134971 [9,9'-Bianthracene]-9,9'(10H,10'H)-diol CAS No. 4393-30-0](/img/structure/B13134971.png)
[9,9'-Bianthracene]-9,9'(10H,10'H)-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol is a complex organic compound with the molecular formula C28H22O2. This compound is characterized by its unique structure, which includes two anthracene units connected by a central carbon-carbon bond, with hydroxyl groups attached to the 9 and 9’ positions. This structure imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol typically involves the reduction of 9,9’,10,10’-tetrahydro-9,9’-bianthryl. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 9,9’,10,10’-tetrahydro-9,9’-bianthracene-9,9’-dione.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, which can affect its binding affinity and specificity.
類似化合物との比較
Similar Compounds
9,9’,10,10’-Tetrahydro-9,9’-bianthryl: A precursor in the synthesis of 9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol.
Sennoside B: A related compound with similar structural features but different functional groups and biological activity.
Uniqueness
9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol is unique due to its specific hydroxylation pattern and the resulting chemical properties
特性
CAS番号 |
4393-30-0 |
|---|---|
分子式 |
C28H22O2 |
分子量 |
390.5 g/mol |
IUPAC名 |
9-(9-hydroxy-10H-anthracen-9-yl)-10H-anthracen-9-ol |
InChI |
InChI=1S/C28H22O2/c29-27(23-13-5-1-9-19(23)17-20-10-2-6-14-24(20)27)28(30)25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-16,29-30H,17-18H2 |
InChIキー |
HOYQGPPBWCCHOS-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)(C4(C5=CC=CC=C5CC6=CC=CC=C64)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



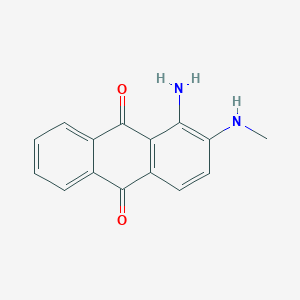
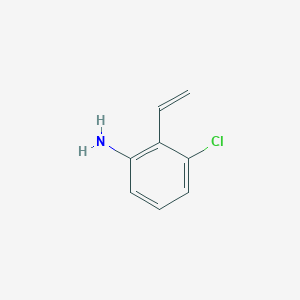
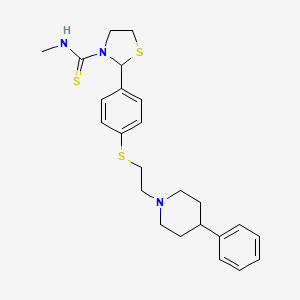

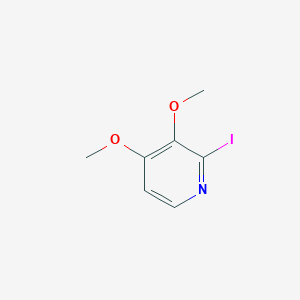
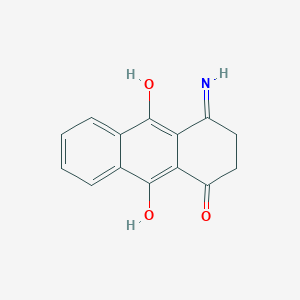
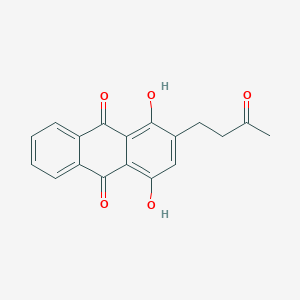
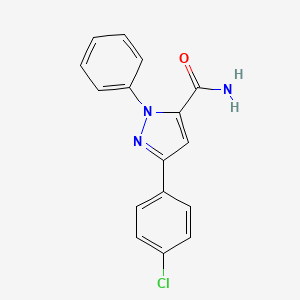
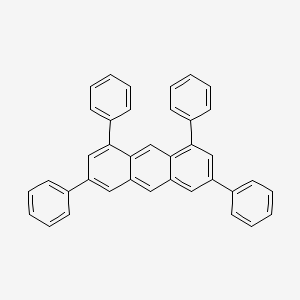
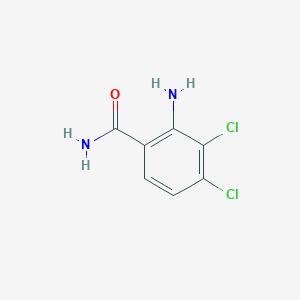

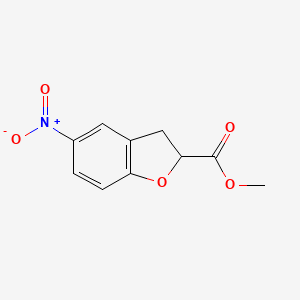
![(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol](/img/structure/B13134936.png)
